molecular formula C7H5ClF3N B1456966 2-Chloro-3-methyl-6-(trifluoromethyl)pyridine CAS No. 945971-02-8

2-Chloro-3-methyl-6-(trifluoromethyl)pyridine

Cat. No.: B1456966
CAS No.: 945971-02-8
M. Wt: 195.57 g/mol
InChI Key: DRJRPUZFEGEAAT-UHFFFAOYSA-N
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Description

2-Chloro-3-methyl-6-(trifluoromethyl)pyridine is a useful research compound. Its molecular formula is C7H5ClF3N and its molecular weight is 195.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

2-Chloro-3-methyl-6-(trifluoromethyl)pyridine is a fluorinated pyridine derivative that has garnered attention for its potential biological activities, particularly in pharmaceutical and agrochemical applications. This compound's unique trifluoromethyl group enhances its lipophilicity and biological activity, making it a subject of interest in medicinal chemistry.

The chemical structure of this compound can be represented as follows:

C7H5ClF3N\text{C}_7\text{H}_5\text{ClF}_3\text{N}

This compound features a chlorine atom and a trifluoromethyl group attached to a pyridine ring, which significantly influences its reactivity and interaction with biological targets.

Antimicrobial Properties

Research indicates that compounds containing trifluoromethylpyridine structures exhibit notable antimicrobial activity. For instance, derivatives of trifluoromethylpyridine have shown enhanced fungicidal effects compared to their non-fluorinated counterparts. A study highlighted that fluazinam, a compound derived from trifluoromethylpyridine, demonstrates potent fungicidal activity by interfering with the respiratory biochemistry of fungi .

Neuropharmacological Effects

Recent studies have identified that certain pyridine derivatives can act as positive allosteric modulators of nicotinic acetylcholine receptors (nAChRs). Specifically, compounds similar to this compound have been evaluated for their ability to enhance receptor activity, which may have therapeutic implications in treating neurodegenerative diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyridine derivatives. In various studies, modifications to the pyridine ring and substituents significantly influenced the efficacy against specific biological targets. For example, alterations in the position and nature of halogen substituents have been correlated with changes in potency against bacterial strains .

Case Study 1: Antimicrobial Efficacy

In a comparative study, several derivatives of trifluoromethylpyridine were synthesized and tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives had minimum inhibitory concentrations (MIC) ranging from 3.12 to 12.5 µg/mL, demonstrating significant antibacterial properties .

CompoundMIC (µg/mL)Target Pathogen
A3.12Staphylococcus aureus
B6.25Escherichia coli
C12.5Staphylococcus aureus

Case Study 2: Neuropharmacological Modulation

Another study focused on the modulation of α7 nAChRs by pyridine derivatives. Compounds similar to this compound were tested for their efficacy as positive allosteric modulators, revealing EC50 values as low as 0.14 µM for some derivatives, indicating strong potential for therapeutic applications in cognitive enhancement .

Properties

IUPAC Name

2-chloro-3-methyl-6-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF3N/c1-4-2-3-5(7(9,10)11)12-6(4)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRJRPUZFEGEAAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(C=C1)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of diisopropylamine (1.42 mL) in tetrahydrofuran (15 mL) was added dropwise 1.6 M n-butyl lithium-n-hexane solution (6.37 mL) cooled in a dry ice-acetone bath under argon atmosphere, and the mixture was stirred at the same temperature for 20 minutes. Thereto was added dropwise a solution of 2-chloro-6-(trifluoromethyl)pyridine (1.81 g) in tetrahydrofuran (5 mL), and the mixture was stirred for 2 hours. To the reaction mixture was added methyl iodide (0.69 mL), and the mixture was stirred at room temperature for 2 hours. The reaction mixture was diluted with water and extracted with diethylether. The organic layer was washed successively with 0.5N HCl, water, an aqueous saturated sodium hydrogencarbonate solution and bribe, dried over sodium sulfate and concentrated in vacuo. The resultant residue was purified by column chromatography on silica gel (Solvent; n-hexane→n-hexane/ethyl acetate=90/10) to give 2-chloro-3-methyl-6-(trifluoromethyl)pyridine (0.90 g) as a yellow powder.
Quantity
1.42 mL
Type
reactant
Reaction Step One
Name
n-butyl lithium-n-hexane
Quantity
6.37 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1.81 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
0.69 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.